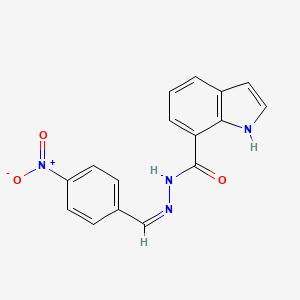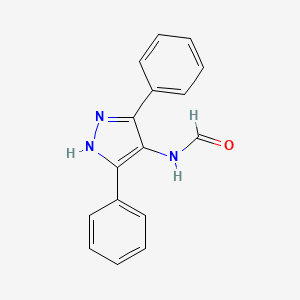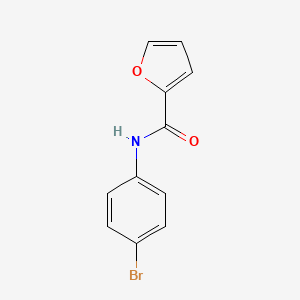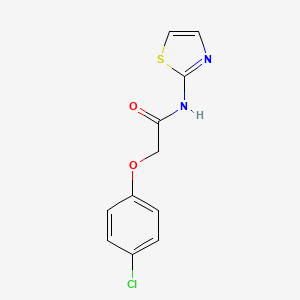
N-(4-bromophenyl)-2-(4-chlorophenoxy)acetamide
Vue d'ensemble
Description
N-(4-bromophenyl)-2-(4-chlorophenoxy)acetamide, also known as BPCA, is a chemical compound used in scientific research. BPCA is synthesized by a specific method and has various biochemical and physiological effects.
Applications De Recherche Scientifique
Potential as Pesticides
N-(4-bromophenyl)-2-(4-chlorophenoxy)acetamide and its derivatives have been explored for their potential use as pesticides. Research has characterized these compounds using X-ray powder diffraction, a technique that helps in understanding their structural properties, which is crucial for their application in pest control. The compounds were found to have potential as organic pesticides, indicating their relevance in agricultural sciences and pest management (Olszewska, Pikus, & Tarasiuk, 2008).
Synthesis and Chemical Characterization
The synthesis and structural characterization of compounds related to N-(4-bromophenyl)-2-(4-chlorophenoxy)acetamide have been extensively studied. These studies are crucial in understanding the chemical properties and potential applications of these compounds. For instance, the synthesis of N-phenyl-2,2-di(4-chlorophenoxy)acetamide, a related compound, was explored, highlighting the importance of reaction conditions in achieving desired yields and properties (Tao Jian-wei, 2009).
Application in Pharmaceutical Research
Some derivatives of N-(4-bromophenyl)-2-(4-chlorophenoxy)acetamide have been synthesized and evaluated for their potential anticonvulsant and antidepressant activities. This research signifies the compound's potential in the development of new pharmaceuticals for treating neurological disorders (Xie, Tang, Pan, & Guan, 2013).
Anticancer and Anti-inflammatory Applications
The synthesis and in silico molecular docking analysis of derivatives of N-(4-bromophenyl)-2-(4-chlorophenoxy)acetamide have been conducted to explore their anti-inflammatory and anticancer properties. These studies often involve computational modeling to target specific receptors, like cyclooxygenase domains, for anti-inflammatory effects. Additionally, the structures of these compounds are determined using techniques like X-ray diffraction, providing insights into their potential as therapeutic agents (Al-Ostoot et al., 2020).
Free Radical Scavenging Activity
A derivative of N-(4-bromophenyl)-2-(4-chlorophenoxy)acetamide, specifically N-((4-Bromophenyl)(2-hydroxynaphthalen-1-yl)methyl)acetamide, has been studied for its free radical scavenging activity. This research is significant in understanding the compound's potential in combating oxidative stress, which is a factor in various diseases. The study combines in vitro assays and quantum chemistry calculations to elucidate the compound's activity and mechanisms (Boudebbous et al., 2021).
Structural and Molecular Studies
Extensive structural and molecular studies have been conducted on compounds related to N-(4-bromophenyl)-2-(4-chlorophenoxy)acetamide. These studies often involve analyzing molecular conformations and supramolecular assembly, providing insights into the physical and chemical properties that influence their potential applications. Such research is crucial for designing compounds with specific desired properties and functions (Boechat et al., 2011).
Propriétés
IUPAC Name |
N-(4-bromophenyl)-2-(4-chlorophenoxy)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11BrClNO2/c15-10-1-5-12(6-2-10)17-14(18)9-19-13-7-3-11(16)4-8-13/h1-8H,9H2,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USPQXWOMWBPRCW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)COC2=CC=C(C=C2)Cl)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11BrClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90307232 | |
| Record name | N-(4-Bromophenyl)-2-(4-chlorophenoxy)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90307232 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
340.60 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-Bromophenyl)-2-(4-chlorophenoxy)acetamide | |
CAS RN |
62095-59-4 | |
| Record name | NSC190471 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=190471 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | N-(4-Bromophenyl)-2-(4-chlorophenoxy)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90307232 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![1-(9H-carbazol-9-yl)-3-[(2-methoxyphenyl)amino]-2-propanol](/img/structure/B3831870.png)

![6-bromo-5-methyl-2-phenyl-1H-imidazo[4,5-b]pyridine](/img/structure/B3831881.png)
![4-[(6-methyl-2-pyridinyl)methyl]-1(2H)-phthalazinone](/img/structure/B3831886.png)
![N-[2-(2-ethylphenoxy)ethyl]-N-methylimidazo[1,2-a]pyridine-6-carboxamide](/img/structure/B3831891.png)




![ethyl 4-{[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetyl]amino}benzoate](/img/structure/B3831916.png)

